molecular formula C11H15NO3 B13173239 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde

5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13173239
M. Wt: 209.24 g/mol
InChI Key: UMDBSPVCCSYDNB-UHFFFAOYSA-N
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Description

5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a furan ring substituted with a piperidine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-hydroxymethylfuran-2-carbaldehyde with 2-methylpiperidine under controlled conditions. The reaction typically takes place in a solvent such as methanol, and the mixture is stirred at room temperature for a specified duration .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Hydroxymethylfurfural: Contains a furan ring with hydroxymethyl and formyl substituents.

    Furfural: Contains a furan ring with a formyl substituent.

    2,5-Furandicarboxylic Acid: Contains a furan ring with two carboxyl groups.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(5-hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8-2-3-9(14)6-12(8)11-5-4-10(7-13)15-11/h4-5,7-9,14H,2-3,6H2,1H3

InChI Key

UMDBSPVCCSYDNB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C2=CC=C(O2)C=O)O

Origin of Product

United States

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